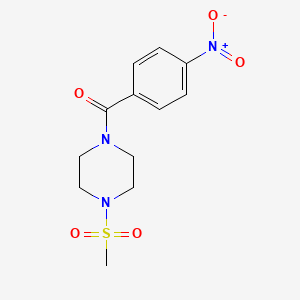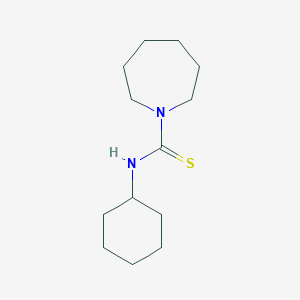![molecular formula C12H9ClN4S B5747646 6-[(2-chlorobenzyl)thio]-7H-purine CAS No. 5069-68-1](/img/structure/B5747646.png)
6-[(2-chlorobenzyl)thio]-7H-purine
Overview
Description
Scientific Research Applications
1. Modification of Thionucleobases in Ionic Liquids This compound is used in the preparation of thio-substituted thionucleobases using room temperature ionic liquids (RTILs) as solvents and catalysts . These reactions proceed efficiently in RTILs with excellent yield of products .
Nucleoside Chemistry
Nucleoside chemistry is an important research area in drug development. Various kinds of chemically modified nucleobases, nucleosides, and oligonucleotides have biological activities . 6-Mercaptopurine and 6-thioguanine have been found in the 1950s . Nowadays, they are commonly used as clinical drugs for the treatment of leukemia or inflammatory bowel disease .
Anti-cancer and Anti-inflammatory Drugs
6-Mercaptopurine and 6-thioguanine have been used as effective anti-cancer and anti-inflammatory drugs . It is worthwhile to explore modified thionucleobases .
Antileukemia Activity
2-Thioalkylsubstituted purines and 6-mercapto-9-substituted purines showed active antileukemia in mice . Another significant work was reported by Kumar. 6-Methylthioguanine has a certain function to trigger cell death .
Anti-Helicobacter pylori Activity
A new series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles were synthesized and evaluated by the disc diffusion method against Helicobacter pylori . These compounds exhibit better anti-H. pylori activity profile against clinical isolates of H. pylori with respect to standard drug metronidazole .
Drug Development
The significance of these infections and the need for effective therapeutic agents have led to the development of several drug treatment regimens . Several compounds from 3-(2-methylindol-3-yl)-1,2,4-thiadiazole series exhibited antimicrobial activity against H. pylori .
Mechanism of Action
Mode of Action
It is known that purine derivatives can interact with various enzymes and receptors in the body, potentially leading to a variety of biochemical changes .
Biochemical Pathways
These include nucleic acid synthesis, energy metabolism, signal transduction, and regulation of enzyme activity .
Result of Action
Purine derivatives have been associated with a wide range of biological effects, depending on their specific structures and targets .
properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-9-4-2-1-3-8(9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITSATWAZDKOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198731 | |
| Record name | Purine, 6-((o-chlorobenzyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5069-68-1 | |
| Record name | Purine, 6-((o-chlorobenzyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine, 6-[(o-chlorobenzyl)thio]- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine, 6-((o-chlorobenzyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
![{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5747584.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)
![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)

![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)



![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)